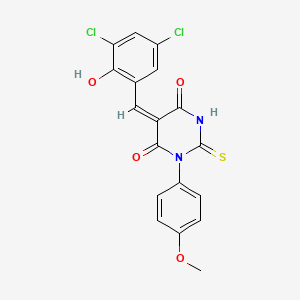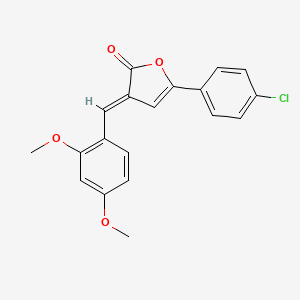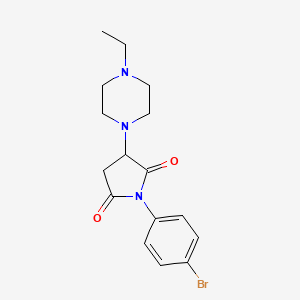![molecular formula C20H23FN2O B3900619 (3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B3900619.png)
(3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone
描述
(3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone, also known as DF-MPPO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. DF-MPPO is a fluorescent compound that has been used as a probe to study the binding of ligands to proteins and other biomolecules.
科学研究应用
(3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone has been used in a variety of scientific research applications. One of the primary uses of this compound is as a fluorescent probe to study the binding of ligands to proteins and other biomolecules. This compound has been used to study the binding of ligands to G protein-coupled receptors (GPCRs), which are a class of membrane proteins that are involved in a wide range of physiological processes. This compound has also been used to study the binding of ligands to other proteins, such as enzymes and transporters.
作用机制
(3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone acts as a fluorescent probe by binding to specific sites on proteins and other biomolecules. The binding of this compound to these sites results in a change in the fluorescence properties of the compound, which can be used to measure the binding of ligands to the protein or biomolecule of interest. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a complex between this compound and the protein or biomolecule of interest.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound that has been shown to have minimal effects on cellular function. However, the binding of this compound to proteins and other biomolecules can result in changes in their activity and function. For example, the binding of this compound to GPCRs can result in changes in their signaling activity, which can have downstream effects on cellular function.
实验室实验的优点和局限性
One of the primary advantages of (3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone is its high sensitivity and specificity for binding to proteins and other biomolecules. This compound is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, there are some limitations to the use of this compound in lab experiments. For example, this compound is a relatively large compound, which can limit its ability to bind to certain proteins and biomolecules. Additionally, the fluorescence properties of this compound can be affected by changes in the local environment, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for the use of (3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone in scientific research. One area of focus is the development of new ligands for GPCRs and other proteins using this compound as a probe. This compound can be used to screen large libraries of compounds for their ability to bind to specific proteins, which can help to identify new drug candidates. Additionally, this compound can be used in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to study the structure and function of proteins and other biomolecules. Finally, this compound can be used in vivo to study the distribution and localization of proteins and other biomolecules in living organisms.
属性
IUPAC Name |
(3,4-dimethylphenyl)-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-14-4-5-16(12-15(14)2)20(24)17-6-7-19(18(21)13-17)23-10-8-22(3)9-11-23/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWCWMLYQXWXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCN(CC3)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B3900536.png)
![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-N,N-dimethylaniline](/img/structure/B3900551.png)
![1-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-2-pyrrolidinone](/img/structure/B3900553.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3900559.png)
![4-(allyloxy)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-ethoxybenzamide](/img/structure/B3900563.png)
![4-hydroxy-2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B3900569.png)



![1-(4-ethoxyphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3900597.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3900606.png)

![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol](/img/structure/B3900617.png)
